2-(2-Methoxyphenyl)sulfanylpyrimidine
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Overview
Description
2-(2-Methoxyphenyl)sulfanylpyrimidine is a chemical compound that belongs to the class of sulfanylpyrimidines. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)sulfanylpyrimidine typically involves the reaction of 2-methoxyphenylthiol with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)sulfanylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy group or the sulfanyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)sulfanylpyrimidine involves its interaction with specific molecular targets. For example, it can act as an electrophilic warhead, forming covalent bonds with nucleophilic sites on proteins, such as cysteine residues. This can lead to the inhibition of protein function or the modulation of protein activity, which is useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Sulfonylpyrimidines: Known for their reactivity with cysteine residues and used in bioconjugation strategies.
2-Aminopyrimidines: Studied for their antitrypanosomal and antiplasmodial activities
Uniqueness
2-(2-Methoxyphenyl)sulfanylpyrimidine is unique due to its specific structural features, such as the methoxyphenyl and sulfanyl groups, which confer distinct reactivity and biological activity compared to other pyrimidine derivatives .
Properties
CAS No. |
646511-12-8 |
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Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)sulfanylpyrimidine |
InChI |
InChI=1S/C11H10N2OS/c1-14-9-5-2-3-6-10(9)15-11-12-7-4-8-13-11/h2-8H,1H3 |
InChI Key |
TZRWMYUKNWGRGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SC2=NC=CC=N2 |
Origin of Product |
United States |
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